Calcium citrate is derived from citric acid, which is produced through the fermentation of carbohydrates by certain fungi. The compound is classified as a calcium salt and can exist in various hydrated forms, including tetrahydrate and anhydrous forms. The anhydrous form is particularly noted for its lower water content and higher stability compared to its hydrated counterparts .
The synthesis of calcium citrate typically involves the reaction between calcium oxide or calcium hydroxide and citric acid. One notable method employs acetic acid as a phase-transfer catalyst to enhance the reaction efficiency. The process can be summarized in several steps:
This method allows for high purity levels suitable for pharmaceutical applications.
The molecular formula for calcium citrate is . In its anhydrous form, it lacks water molecules that are present in hydrated forms. The structure consists of three calcium ions coordinated by two citrate ions, forming a three-dimensional network stabilized by ionic bonds and hydrogen interactions among the citrate groups .
Calcium citrate participates in various chemical reactions, particularly in the context of solubility and bioavailability:
Calcium citrate acts primarily as a dietary supplement by providing bioavailable calcium. Upon ingestion, it dissociates in the gastrointestinal tract:
Research indicates that the bioavailability of calcium from calcium citrate may be higher than that from other forms like calcium carbonate, particularly when taken without food .
Thermogravimetric analysis shows distinct weight loss patterns corresponding to water loss at elevated temperatures .
Calcium citrate has diverse applications across various fields:
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